molecular formula C7H10N2O B14353576 5-Methoxy-6-methyl-6H-1,4-diazepine CAS No. 95680-58-3

5-Methoxy-6-methyl-6H-1,4-diazepine

Cat. No.: B14353576
CAS No.: 95680-58-3
M. Wt: 138.17 g/mol
InChI Key: AEVNHQCEKFDLDJ-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-6H-1,4-diazepine: is a seven-membered heterocyclic compound containing two nitrogen atoms. It belongs to the class of diazepines, which are known for their wide range of biological activities and applications in medicinal chemistry . The presence of a methoxy group at the 5-position and a methyl group at the 6-position makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methyl-6H-1,4-diazepine typically involves the photolysis of 4-azidopyridines in the presence of methoxide ions. This reaction leads to ring expansion, forming the desired diazepine compound . The reaction conditions include:

    Photolysis: Exposure to light to initiate the reaction.

    Methoxide Ions: Used as a base to facilitate the ring expansion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-methyl-6H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens (chlorine, bromine) or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: 5-Methoxy-6-methyl-6H-1,4-diazepine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs.

Medicine: Due to its structural similarity to other diazepines, this compound may have potential therapeutic applications. It could be explored for its anxiolytic, anticonvulsant, or sedative properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-6H-1,4-diazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate the activity of certain neurotransmitters or signaling molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-6-methyl-6H-1,4-diazepine is unique due to the presence of the methoxy and methyl groups, which may confer distinct chemical and biological properties compared to other diazepines. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

95680-58-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-methoxy-6-methyl-6H-1,4-diazepine

InChI

InChI=1S/C7H10N2O/c1-6-5-8-3-4-9-7(6)10-2/h3-6H,1-2H3

InChI Key

AEVNHQCEKFDLDJ-UHFFFAOYSA-N

Canonical SMILES

CC1C=NC=CN=C1OC

Origin of Product

United States

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